3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid
CAS No.:
Cat. No.: VC13772096
Molecular Formula: C10H11BO5
Molecular Weight: 222.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BO5 |
|---|---|
| Molecular Weight | 222.00 g/mol |
| IUPAC Name | 4-(1,3,2-dioxaborolan-2-yl)-3-methoxybenzoic acid |
| Standard InChI | InChI=1S/C10H11BO5/c1-14-9-6-7(10(12)13)2-3-8(9)11-15-4-5-16-11/h2-3,6H,4-5H2,1H3,(H,12,13) |
| Standard InChI Key | ZGRQHXLDKUCSFN-UHFFFAOYSA-N |
| SMILES | B1(OCCO1)C2=C(C=C(C=C2)C(=O)O)OC |
| Canonical SMILES | B1(OCCO1)C2=C(C=C(C=C2)C(=O)O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a benzoic acid backbone substituted at the 3-position with a methoxy group and at the 4-position with a 1,3,2-dioxaborolane ring. The dioxaborolane group, a cyclic boronate ester, confers unique reactivity by stabilizing the boron atom through chelation, which is critical for its participation in transition metal-catalyzed reactions. The IUPAC name, 4-(1,3,2-dioxaborolan-2-yl)-3-methoxybenzoic acid, reflects this substitution pattern.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 222.00 g/mol | |
| CAS Number | 138987090 | |
| SMILES Notation | B1(OCCO1)C2=C(C=C(C=C2)C(=O)O)OC | |
| Melting Point | Not reported | – |
The absence of a reported melting point in available literature suggests further experimental characterization is needed .
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves palladium-catalyzed borylation of 3-methoxybenzoic acid derivatives. A representative method includes:
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Substrate Preparation: 3-Methoxybenzoic acid is esterified to protect the carboxylic acid group.
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Borylation: Reaction with bis(pinacolato)diboron () in the presence of a palladium catalyst (e.g., ) and a base (e.g., ).
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Deprotection: Hydrolysis of the ester group yields the final product.
The reaction proceeds via a transmetallation mechanism, where the palladium catalyst facilitates boron transfer to the aromatic ring. Typical yields range from 60–80%, depending on reaction conditions.
Optimization Strategies
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Catalyst Selection: Palladium complexes with bulky phosphine ligands improve regioselectivity.
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Solvent Systems: Tetrahydrofuran (THF) or dimethoxyethane (DME) enhances solubility of boron reagents .
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Temperature Control: Reactions conducted at 80–100°C balance speed and side-product formation.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronate ester group enables efficient carbon-carbon bond formation with aryl halides. For example, coupling with 4-bromotoluene produces biaryl structures foundational in drug discovery.
Pharmaceutical Intermediates
Its methoxy group directs electrophilic substitution, facilitating the synthesis of bioactive molecules. Derivatives have been explored as kinase inhibitors and antibacterial agents, though specific drug candidates remain proprietary .
Materials Science
Incorporation into polymers enhances thermal stability and electronic properties. For instance, boron-containing polyesters exhibit improved flame retardancy .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.
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Stability: Sensitive to protic solvents and strong acids, which hydrolyze the boronate ester. Storage at <15°C in inert atmospheres is recommended .
Table 2: Stability Guidelines
| Condition | Effect | Recommendation |
|---|---|---|
| Moisture | Hydrolysis to boronic acid | Use desiccants |
| Light | Decomposition | Amber glass storage |
| Temperature (>25°C) | Accelerated degradation | Refrigerate |
Comparative Analysis with Structural Analogs
Table 3: Key Analog Comparisons
| Property | 3-Methoxy-4-dioxaborolylbenzoic Acid | Methyl 3-dioxaborolylbenzoate |
|---|---|---|
| Functional Group | Carboxylic acid | Methyl ester |
| Molecular Weight | 222.00 g/mol | 262.11 g/mol |
| Synthetic Utility | Direct coupling | Requires deprotection |
| Solubility in THF | Moderate | High |
Future Directions and Research Gaps
Unexplored Applications
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Bioconjugation: Potential for attaching biomolecules via boronate affinity chromatography.
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Environmental Chemistry: Degradation pathways and ecotoxicology remain unstudied .
Analytical Challenges
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